ethyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, a benzoate ester, and an imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazine ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The imino group is introduced via a condensation reaction with 2-methoxyaniline. The final step involves esterification with ethyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: It has shown potential in biological assays for its activity against certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which ethyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imino and thiazine groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Ethyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can be compared with other thiazine derivatives, such as:
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- (Z)-5-Benzylidene-3-(5-heptadecyl-1,3,4-thiadiazol-2-yl)imino thiazolidin-4-one
These compounds share similar structural features but differ in their substituents and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H23N3O5S/c1-4-30-21(28)14-9-11-15(12-10-14)23-20(27)18-13-19(26)25(2)22(31-18)24-16-7-5-6-8-17(16)29-3/h5-12,18H,4,13H2,1-3H3,(H,23,27) |
InChI Key |
REUMFCBFJIDDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3OC)S2)C |
Origin of Product |
United States |
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